4-([(2-Bromocyclohexyl)oxy]methyl)oxane
Description
Contextualization of Substituted Oxane Frameworks in Organic Synthesis
Substituted oxane frameworks, which are saturated heterocyclic ethers, are important structural motifs in a variety of organic molecules. The reactivity of these rings is significantly influenced by their size and the nature of their substituents.
Oxetanes, four-membered cyclic ethers, are of particular interest due to their unique combination of stability and reactivity. acs.org They are more strained than their larger five- and six-membered counterparts, such as tetrahydrofurans and oxanes, which makes them susceptible to ring-opening reactions under various conditions. researchgate.netnih.gov This ring strain, with an energy of about 106 kJ/mol, is a driving force for reactions with nucleophiles and electrophiles. researchgate.net The introduction of substituents onto the oxane ring can influence its conformation and reactivity. For instance, substituents can lead to a more puckered conformation of the ring. acs.org
The synthetic utility of substituted oxanes lies in their ability to act as precursors to highly functionalized linear chains. The ring-opening of oxetanes can be achieved with a variety of reagents, leading to the formation of products with new functional groups. researchgate.net
Table 1: General Reactivity of Substituted Oxane Frameworks
| Reagent Type | General Reaction | Resulting Structure |
|---|---|---|
| Strong Acids (e.g., HBr, HI) | Acid-catalyzed ring opening | Halohydrin or dihalide (with excess acid) |
| Nucleophiles (e.g., organometallics, amines) | Nucleophilic ring opening | Functionalized alcohol |
Significance of Brominated Cyclohexyl Moieties in Synthetic Methodologies
The brominated cyclohexyl moiety is a versatile functional group in organic synthesis. The presence of a bromine atom on a cyclohexane (B81311) ring provides a site for a wide range of chemical transformations. fiveable.me Cyclohexyl bromide itself is a key intermediate in many synthetic pathways. fiveable.me
The bromine atom is a good leaving group, making brominated cyclohexanes excellent substrates for nucleophilic substitution and elimination reactions. The stereochemistry of the cyclohexane ring, specifically the axial or equatorial position of the bromine atom, can play a crucial role in the outcome of these reactions. fiveable.me For example, E2 elimination reactions proceed most efficiently when the bromine atom and an adjacent hydrogen atom are in a trans-diaxial arrangement.
Furthermore, bromo-organic compounds are widely used in a variety of organic transformations beyond simple substitutions and eliminations. These include bromination, cohalogenation, oxidation, cyclization, and ring-opening reactions. nih.gov The ability to convert the C-Br bond into a C-C bond via organometallic intermediates (e.g., Grignard reagents or organocuprates) further highlights the synthetic importance of brominated cyclohexyl moieties.
Overview of Ether Linkage Reactivity in Polyfunctionalized Molecules
Ethers are generally considered to be one of the more unreactive functional groups in organic chemistry, which is why they are often used as solvents for reactions. youtube.comyoutube.com However, the ether linkage can be cleaved under specific, often harsh, conditions. The most common reaction of ethers is the cleavage of the C-O bond by strong acids, such as HBr and HI. libretexts.orglibretexts.orgopenstax.org
The mechanism of ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. openstax.org
S(_N)2 Mechanism: If the alkyl groups are primary or secondary, the reaction proceeds via an S(_N)2 mechanism where a halide ion attacks the less sterically hindered protonated ether. libretexts.orgopenstax.org
S(_N)1 Mechanism: If one of the alkyl groups is tertiary, benzylic, or allylic, the reaction can proceed through a more stable carbocation intermediate via an S(_N)1 mechanism. libretexts.orgopenstax.org
In a polyfunctionalized molecule like 4-([(2-Bromocyclohexyl)oxy]methyl)oxane, the presence of other functional groups can influence the reactivity of the ether linkage. nih.gov The specific conditions required for the cleavage of the ether bond would need to be chosen carefully to avoid unwanted reactions at the brominated cyclohexyl or the oxane moieties.
Table 2: Factors Influencing Ether Cleavage
| Factor | Influence on Reactivity |
|---|---|
| Acid Strength | Strong acids (HBr, HI) are required for cleavage; HCl is generally ineffective. openstax.org |
| Structure of Alkyl Groups | Tertiary, benzylic, and allylic ethers are more reactive and can undergo S(_N)1 cleavage. openstax.org |
| Steric Hindrance | In S(_N)2 reactions, the nucleophile attacks the less hindered carbon. libretexts.org |
| Presence of Other Functional Groups | Can lead to competing reactions or influence the stability of intermediates. nih.gov |
Properties
Molecular Formula |
C12H21BrO2 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
4-[(2-bromocyclohexyl)oxymethyl]oxane |
InChI |
InChI=1S/C12H21BrO2/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h10-12H,1-9H2 |
InChI Key |
SJAOPTOZUWNOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCOCC2)Br |
Origin of Product |
United States |
Reaction Pathways and Chemical Transformations of 4 2 Bromocyclohexyl Oxy Methyl Oxane
Reactivity of the Bromine Atom on the Cyclohexyl Ring
The carbon-bromine bond in the 2-bromocyclohexyl group is the primary center of reactivity for a variety of transformations. The electronegativity difference between carbon and bromine polarizes the C-Br bond, rendering the carbon atom electrophilic and the bromine atom a good leaving group.
Nucleophilic Substitution Reactions (S(_N)1, S(_N)2, S(_N)2')
Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The specific mechanism, whether S(_N)1, S(_N)2, or S(_N)2', is dictated by the reaction conditions and the structure of the substrate.
S(_N)2 Mechanism: The bimolecular nucleophilic substitution (S(_N)2) is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). wikipedia.orgmasterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center. For 4-([(2-Bromocyclohexyl)oxy]methyl)oxane, the secondary nature of the carbon bearing the bromine atom allows for S(_N)2 reactions. However, the bulky cyclohexyl ring can present steric hindrance, which may slow down the reaction rate compared to a primary alkyl halide. libretexts.org The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. wikipedia.org Strong, less-hindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.
S(_N)1 Mechanism: The unimolecular nucleophilic substitution (S(_N)1) is a two-step process that proceeds through a carbocation intermediate. This pathway is generally favored for tertiary alkyl halides due to the stability of the resulting carbocation. For the secondary carbon in the 2-bromocyclohexyl group, the S(_N)1 mechanism is less likely unless promoted by a polar protic solvent and a weak nucleophile. The stability of the secondary carbocation is not as high as a tertiary one, making this pathway less competitive than the S(_N)2 mechanism under most conditions.
S(_N)2' Mechanism: The S(_N)2' (S(_N)2 prime) reaction is a variation of the S(_N)2 reaction that occurs in allylic systems. In this concerted mechanism, the nucleophile attacks the double bond at the γ-position relative to the leaving group, leading to a rearrangement of the double bond and expulsion of the leaving group. For this compound, a classic S(_N)2' reaction is not possible as it lacks the necessary carbon-carbon double bond adjacent to the carbon bearing the bromine atom.
| Mechanism | Substrate Preference | Kinetics | Stereochemistry | Favored By |
|---|---|---|---|---|
| S(_N)2 | Methyl > 1° > 2° | Bimolecular (Rate = k[Substrate][Nu]) | Inversion of configuration | Strong nucleophiles, polar aprotic solvents |
| S(_N)1 | 3° > 2° > 1° | Unimolecular (Rate = k[Substrate]) | Racemization | Weak nucleophiles, polar protic solvents |
| S(_N)2' | Allylic systems | Bimolecular | Syn or Anti addition | Specific to allylic substrates |
Elimination Reactions (E1, E2) Leading to Cyclohexene (B86901) Derivatives
In the presence of a base, this compound can undergo elimination reactions to form a cyclohexene derivative.
E2 Mechanism: The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.com This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the bromine leaving group. youtube.com In the chair conformation of the cyclohexane (B81311) ring, this translates to both the hydrogen and the bromine being in axial positions. The E2 reaction is favored by strong, bulky bases and follows second-order kinetics. masterorganicchemistry.comlibretexts.org According to Zaitsev's rule, the major product will be the more substituted (more stable) alkene, which in this case would be 1- or 3-substituted cyclohexene derivatives. masterorganicchemistry.com
E1 Mechanism: The unimolecular elimination (E1) reaction proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. After the formation of the carbocation, a weak base removes an adjacent proton to form the double bond. E1 reactions are favored by weak bases and polar protic solvents and often compete with S(_N)1 reactions. The regioselectivity also generally follows Zaitsev's rule.
| Substrate | Base/Solvent | Major Product | Minor Product | Reference |
|---|---|---|---|---|
| 2-Bromobutane | KOH/Ethanol | 2-Butene (Zaitsev) | 1-Butene (Hofmann) | masterorganicchemistry.com |
| trans-2-Methyl-1-chlorocyclohexane | KOH/Ethanol | 3-Methylcyclohexene (Anti-Zaitsev) | 1-Methylcyclohexene (Zaitsev) | libretexts.org |
Radical Reactions Involving the Bromine Atom
The C-Br bond can undergo homolytic cleavage upon exposure to heat or UV light, initiating radical reactions. In the presence of a radical initiator, such as AIBN, and a hydrogen donor, the bromine atom can be replaced by a hydrogen atom in a radical reduction process. Conversely, in the presence of a brominating agent like N-bromosuccinimide (NBS) and a radical initiator, further bromination might occur, although this is less likely than substitution or elimination at the existing C-Br bond. Radical bromination of alkanes is typically selective for the most substituted C-H bond, which is not adjacent to the existing bromine atom in this molecule.
Transformations of the Ether Linkages
The molecule contains two ether linkages: a secondary alkyl ether (cyclohexyl-oxygen) and a primary ether within the oxane ring, which is attached to a methylene (B1212753) group. Ethers are generally unreactive but can be cleaved under harsh acidic conditions.
Acid-Catalyzed Cleavage Reactions of the Cyclohexyl-Oxygen and Oxane-Oxygen Ethers
The cleavage of ethers by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a well-established reaction. transformationtutoring.comunizin.org The reaction is initiated by the protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.orgchemistrysteps.com Subsequently, the halide ion acts as a nucleophile to cleave the C-O bond.
The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen.
Cyclohexyl-Oxygen Bond: Since this is a secondary ether, the cleavage with HBr or HI is likely to proceed via an S(_N)2 mechanism. unizin.orglibretexts.org The bromide or iodide ion would attack the less sterically hindered carbon. In this case, attack at the methylene carbon of the oxane moiety would be sterically more favorable than at the secondary carbon of the cyclohexyl ring. This would lead to the formation of 2-bromocyclohexanol (B1604927) and a halogenated oxane derivative.
Oxane-Oxygen Bond: The oxane ring is a cyclic ether. Cleavage of such rings with strong acids typically results in a ring-opened product with a halide at one end and a hydroxyl group at the other. khanacademy.org
If an excess of the hydrohalic acid is used, any alcohol formed as an intermediate will likely be converted to the corresponding alkyl halide. libretexts.org
| Ether Linkage Cleaved | Reagent | Plausible Mechanism | Expected Products |
|---|---|---|---|
| Cyclohexyl-O-CH(_2) | HBr (1 equiv) | S(_N)2 | 2-Bromocyclohexanol and 4-(bromomethyl)oxane |
| Oxane Ring | HI (excess) | S(_N)2 | 1,2-Dibromocyclohexane (B1204518) and ring-opened diiodo derivative of the oxane moiety |
Functionalization at the Etheric Carbon Positions
The C-H bonds on the carbons adjacent (alpha) to the ether oxygens can be susceptible to functionalization, often through radical-mediated pathways. nih.govmdpi.com
Alpha to Cyclohexyl-Oxygen: The hydrogen at the C-2 position of the cyclohexyl ring is alpha to the ether oxygen. Radical abstraction of this hydrogen could lead to the formation of a new C-C or C-heteroatom bond at this position.
Alpha to Oxane-Oxygen: The methylene hydrogens alpha to the oxane oxygen are also potential sites for functionalization. These primary C-H bonds could be targeted for oxidation or substitution reactions under specific catalytic conditions. nih.govacs.org Transition metal-catalyzed C-H functionalization is a modern synthetic strategy that could potentially be applied to introduce new functional groups at these positions. youtube.comnih.gov
Reactions of the Oxane Ring System
The oxane, or tetrahydropyran (B127337) (THP), ring is a common motif in organic chemistry, often utilized as a protecting group for alcohols due to its general stability under many conditions. However, it can undergo specific reactions, particularly under acidic catalysis, that lead to the opening of the ring.
Ring-Opening Reactions of the Tetrahydropyran Moiety and Subsequent Transformations
The ether linkage within the tetrahydropyran ring and the acetal-like structure at the C4 position make the molecule susceptible to cleavage under acidic conditions. This reactivity is analogous to the deprotection of tetrahydropyranyl (THP) ethers.
Acid-Catalyzed Hydrolysis:
Under aqueous acidic conditions, the ether oxygen of the oxane ring can be protonated, forming a good leaving group. A subsequent nucleophilic attack by water can lead to the opening of the ring. This process would ultimately yield 2-bromocyclohexanol and 5-hydroxypentanal. The latter exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran. openstax.orgwikipedia.orglibretexts.org The general mechanism for the acid-catalyzed cleavage of ethers can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. openstax.orgwikipedia.org Given the secondary nature of the carbon atoms in the oxane ring, an SN2-type mechanism is plausible.
Table 1: Predicted Products of Acid-Catalyzed Hydrolysis
| Reactant | Conditions | Major Products |
| This compound | H₃O⁺, Heat | 2-Bromocyclohexanol and 5-Hydroxypentanal (in equilibrium with its cyclic hemiacetal) |
Lewis Acid-Mediated Cleavage:
Lewis acids can also facilitate the ring-opening of tetrahydropyrans. Coordination of a Lewis acid to the ether oxygen enhances the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack. This approach can offer milder conditions compared to Brønsted acids and can be used with a variety of nucleophiles.
Reactions Preserving the Oxane Ring Integrity
While the oxane ring can be opened, it is stable under neutral, basic, and many reductive/oxidative conditions. In such cases, chemical transformations can be selectively performed on the 2-bromocyclohexyl moiety.
Elimination Reactions:
The secondary bromoalkane functionality on the cyclohexane ring is prone to elimination reactions in the presence of a strong, non-nucleophilic base. The most common pathway for such a reaction is the E2 mechanism, which is a concerted, single-step process. libretexts.org This mechanism has strict stereochemical requirements, favoring an anti-periplanar arrangement of the proton being abstracted and the bromine leaving group. chemistrysteps.comchemistrysteps.comlibretexts.org In the context of the cyclohexane ring, this translates to a requirement for both the hydrogen and the bromine to be in axial positions. libretexts.orglibretexts.org The regioselectivity of the elimination will be governed by Zaitsev's rule, which predicts that the more substituted, and therefore more stable, alkene will be the major product, provided that a proton is accessible in the correct orientation. libretexts.org
Table 2: Potential E2 Elimination Products
| Reactant | Base (e.g., KOtBu) | Potential Products | Stereochemical Requirement |
| This compound | Strong, bulky base | 4-([(Cyclohex-1-en-1-yl)oxy]methyl)oxane and 4-([(Cyclohex-2-en-1-yl)oxy]methyl)oxane | Anti-periplanar H and Br |
Nucleophilic Substitution:
The carbon atom bearing the bromine is also an electrophilic center and can undergo nucleophilic substitution (SN2) reactions. This would involve the attack of a nucleophile and the displacement of the bromide ion. However, for a secondary substrate like this, the SN2 reaction will be in competition with the E2 elimination. libretexts.org The outcome of the reaction will be highly dependent on the nature of the nucleophile/base and the reaction conditions. Strong, sterically hindered bases favor elimination, while good, non-basic nucleophiles favor substitution.
Multi-Component Reactions and Cascade Processes Involving the Compound
The presence of two distinct reactive sites—the bromo-substituted cyclohexane and the oxane ring—makes this compound a potentially valuable substrate for multi-component and cascade reactions. These reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.gov
Hypothetical Cascade Reactions:
A cascade reaction is a process involving at least two consecutive reactions where each subsequent reaction is triggered by the functionality formed in the previous step, all under the same reaction conditions. wikipedia.orgnumberanalytics.com
One hypothetical cascade could be initiated by a Lewis acid. Coordination to the oxane oxygen could promote ring opening to form an oxocarbenium ion. wikipedia.orgbeilstein-journals.org This electrophilic intermediate could then be trapped intramolecularly by a nucleophile, or it could trigger a subsequent reaction involving the bromocyclohexyl moiety. For instance, a rearrangement or fragmentation could be envisioned, leading to complex structural reorganization.
Another possibility involves radical-initiated cascades. The carbon-bromine bond can be homolytically cleaved to generate a radical. This radical could then undergo a series of intramolecular cyclizations or intermolecular reactions, with the oxane ring potentially participating in the termination step or influencing the stereochemical outcome of the cascade.
Potential in Multi-Component Reactions (MCRs):
Multi-component reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates portions of all the reactants. organic-chemistry.orgnih.govscispace.com this compound could serve as a bifunctional component in such reactions.
For example, it could be used in a Prins-type cyclization. The Prins reaction is the acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.orgorganic-chemistry.org While the intact molecule is not a typical Prins substrate, intermediates derived from its ring-opening could participate in such cyclizations. beilstein-journals.orgnih.govresearchgate.netnih.gov For instance, if the oxane ring is opened to generate an aldehyde, this could then react with an external alkene in a Prins cyclization, with the bromocyclohexyl group being carried through the reaction sequence to be utilized in a subsequent step.
Table 3: Hypothetical Participation in Complex Reactions
| Reaction Type | Proposed Role of this compound | Potential Outcome |
| Cascade Reaction | Lewis acid activation of the oxane ring, followed by intramolecular rearrangement or reaction involving the bromo group. | Formation of complex polycyclic ether structures. |
| Multi-Component Reaction | Serving as a bifunctional building block, where the bromo group and a functionality derived from the oxane ring react sequentially with other reagents. | Rapid assembly of complex molecules incorporating the core structure of the starting material. |
Stereochemical Aspects and Conformational Analysis
Diastereoselectivity and Enantioselectivity in Synthesis
The synthesis of a specific stereoisomer of 4-([(2-Bromocyclohexyl)oxy]methyl)oxane necessitates precise control over the formation of stereocenters on both the oxane and cyclohexyl rings.
The formation of the tetrahydropyran (B127337) (oxane) ring with a substituent at the 4-position can be achieved through various stereoselective synthetic methods. For instance, intramolecular hydroalkoxylation of δ-hydroxy olefins, often catalyzed by platinum or gold complexes, can proceed with high stereoselectivity. Similarly, the Prins cyclization between a homoallylic alcohol and an aldehyde can yield highly substituted tetrahydropyrans, often with a preference for an all-cis product. organic-chemistry.org Organocatalytic approaches, such as Michael/Henry/ketalization sequences, have also been developed to produce highly functionalized tetrahydropyrans with excellent control over multiple contiguous stereocenters. nih.gov
For the 2-bromocyclohexyl moiety, the stereochemistry is typically established during the bromination of a cyclohexene (B86901) precursor. The reaction of an alcohol with a brominating agent in the presence of a cyclohexene derivative can proceed via a bromonium ion intermediate. The subsequent intramolecular attack by the alcohol function dictates the stereochemical outcome of the resulting ether. The conformation of the substrate plays a crucial role in controlling the stereoselectivity of this cyclization process. nih.gov
To achieve enantioselectivity in the synthesis of molecules like this compound, chiral auxiliaries or catalysts are employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the reactant to direct the stereochemical course of a reaction. wikipedia.org For example, oxazolidinones, popularized by David Evans, can be used to control the stereochemistry of reactions at the α-position to a carbonyl group, which could be a precursor to the oxane ring.
Chiral catalysts, on the other hand, create a chiral environment that favors the formation of one enantiomer over the other. Quinine-based squaramide organocatalysts have been shown to be effective in the asymmetric synthesis of highly functionalized tetrahydropyrans. nih.gov Furthermore, chiral iridium-based catalysts have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of various carbonyl compounds, which can be key intermediates in the synthesis of chiral heterocycles. researchgate.net The choice of catalyst is critical, as different classes of chiral catalysts, such as those based on molybdenum or ruthenium, can exhibit complementary stereoselectivity. organic-chemistry.org
Below is a table summarizing the influence of different catalytic systems on the stereochemical outcome in the synthesis of substituted tetrahydropyrans.
| Catalytic System | Reaction Type | Stereochemical Control | Typical Enantiomeric Excess (ee) |
| Quinine-based Squaramide | Michael/Henry/Ketalization | High Diastereo- and Enantioselectivity | 93-99% |
| Chiral Phosphoric Acids | Inverse-Electron-Demand Hetero-Diels-Alder | High Enantioselectivity | Up to 99% |
| Iridium-SpiroPAP Catalysts | Asymmetric Hydrogenation of Lactones | High Enantioselectivity | Up to 95% |
| Platinum Complexes | Intramolecular Hydroalkoxylation | High Stereoselectivity | Substrate Dependent |
Stereochemistry of the 2-Bromocyclohexyl Moiety
The relative orientation of the bromine atom and the ether linkage on the cyclohexyl ring defines the cis- and trans-isomers, each with distinct conformational preferences.
The cis- and trans-isomers of 2-bromocyclohexyl ethers are diastereomers and possess different physical and chemical properties. In the cis-isomer, the bromine and the ether group are on the same side of the cyclohexane (B81311) ring, while in the trans-isomer, they are on opposite sides.
Conformational analysis of analogous structures like cis-2-halocyclohexanols reveals that the preferred conformation often has the hydroxyl group in an equatorial position and the halogen in an axial position. researchgate.net This preference is influenced by a combination of steric and electronic factors, including hyperconjugation. researchgate.net For cis-1,2-disubstituted cyclohexanes, one substituent is typically axial and the other equatorial in the chair conformation. libretexts.org
For the trans-isomer, both substituents can be either axial (diaxial) or equatorial (diequatorial) in the chair conformation. The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. libretexts.org The energy difference between the diaxial and diequatorial conformers can be significant, leading to a strong preference for the diequatorial arrangement.
The conformational equilibrium of the 2-bromocyclohexyl ring in the ether linkage is governed by the tendency of bulky substituents to occupy the equatorial position to minimize steric strain. The steric demand of a substituent is often quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations.
For a 2-bromocyclohexyl ether, both the bromine atom and the oxymethyl-oxane group are substituents on the cyclohexane ring. In the more stable chair conformation of the trans-isomer, both of these groups will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. libretexts.orglibretexts.org In the cis-isomer, one substituent will be axial and the other equatorial. The larger oxymethyl-oxane group would be expected to have a stronger preference for the equatorial position than the bromine atom.
The following table provides estimated A-values for relevant substituents, which indicate the preference for the equatorial position.
| Substituent | A-value (kJ/mol) |
| -Br (Bromine) | ~2.0 |
| -OCH₃ (Methoxy) | ~2.5 |
| -CH₃ (Methyl) | ~7.6 |
| -C(CH₃)₃ (tert-Butyl) | ~21.0 |
Note: The A-value for the -CH₂-O-oxane substituent is expected to be larger than that of a methoxy group due to its increased steric bulk.
The dynamic interconversion between chair conformations, known as ring flipping, can be influenced by the nature and arrangement of substituents. For some substituted cyclohexanes, particularly those with bulky groups, the energy barrier for ring inversion can be lowered, leading to a more dynamic system. nih.gov
Conformational Analysis of the Tetrahydropyran (Oxane) Ring
The tetrahydropyran ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. In this compound, the oxymethyl group is located at the 4-position of the oxane ring.
In the chair conformation of the oxane ring, substituents can occupy either axial or equatorial positions. The bulky -(2-bromocyclohexyloxy)methyl group will strongly prefer the equatorial position to avoid steric clashes with the axial hydrogens at the 2- and 6-positions of the oxane ring. researchgate.net The preference for the equatorial position for a substituent on a six-membered ring is a well-established principle in conformational analysis. libretexts.org
While the chair conformation is the most stable, other conformations such as the twist-boat are also possible and are part of the conformational equilibrium. For monosubstituted 1,3-dioxanes, which are structurally related to oxanes, the chair conformer is significantly more stable than twist conformers. researchgate.net The energy difference between the chair and twist-boat conformations of the oxane ring in this specific molecule will be influenced by the nature of the substituent and its interactions with the rest of the molecule.
Chair Conformations and Inversion Dynamics
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. This results in two possible chair conformers that are in rapid equilibrium at room temperature through a process known as ring flipping or chair inversion. During this inversion, axial substituents become equatorial, and equatorial substituents become axial.
The presence of two substituents on the cyclohexane ring, a bromine atom at C2 and an oxanyloxymethyl group at C1, leads to the possibility of cis and trans diastereomers. For each of these diastereomers, a pair of interconverting chair conformers exists. The relative stability of these conformers is determined by the steric strain arising from 1,3-diaxial interactions.
Trans Isomers:
For the trans-1,2-disubstituted cyclohexane ring, one conformer will have both the bromo and the oxanyloxymethyl groups in equatorial positions (diequatorial), while the ring-flipped conformer will have both groups in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of substantial 1,3-diaxial interactions that would be present in the diaxial form.
Conformer 1 (Diequatorial): More stable.
Conformer 2 (Diaxial): Less stable due to significant steric strain from 1,3-diaxial interactions of both the bromine and the large oxanyloxymethyl group with axial hydrogens.
Cis Isomers:
In the case of the cis-1,2-disubstituted cyclohexane, both chair conformers will have one substituent in an axial position and the other in an equatorial position. The relative energies of these two conformers depend on the relative steric bulk of the bromine atom versus the oxanyloxymethyl group.
Conformer 1 (Axial Br, Equatorial -OCH₂-oxane): The stability is influenced by the 1,3-diaxial interactions of the bromine atom.
Conformer 2 (Equatorial Br, Axial -OCH₂-oxane): The stability is influenced by the 1,3-diaxial interactions of the larger oxanyloxymethyl group.
The equilibrium will favor the conformer where the bulkier group occupies the more spacious equatorial position.
Influence of Substituents on Ring Conformation and Stability (e.g., Anomeric Effect Considerations)
The conformational equilibrium of the cyclohexane ring is governed by the A-values of the substituents. The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position to minimize steric strain. chemistrysteps.com
| Substituent | A-Value (kcal/mol) |
| Bromine (-Br) | 0.48 - 0.67 |
| Methoxy (-OCH₃) | 0.55 - 0.75 |
| Estimated 4-(Oxymethyl)oxane | ~0.6 - 0.8 |
In the cis isomer, the conformer with the bulkier 4-(oxymethyl)oxane group in the equatorial position and the bromine atom in the axial position is expected to be the more stable of the two.
Anomeric Effect Considerations:
While the primary conformational driver in the cyclohexane ring is the minimization of steric strain, the oxane ring introduces the possibility of the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 of the oxane ring in a related context) to prefer an axial orientation. rsc.orgresearchgate.net In the case of this compound, the substituent is on C4 of the oxane ring, not the anomeric carbon (C2). Therefore, a classical anomeric effect within the oxane ring involving the cyclohexoxy-methyl group is not at play.
However, one might consider a generalized anomeric effect involving the C-O bond of the ether linkage. Rotational conformations around the C1(cyclohexane)-O and O-CH₂ bonds will be influenced by stereoelectronic effects, but the dominant factor for the cyclohexane ring conformation remains the steric A-values.
Determination of Relative and Absolute Stereochemical Assignments
The determination of the relative stereochemistry (cis vs. trans) and the absolute stereochemistry (R/S configurations at the chiral centers) of this compound would rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of disubstituted cyclohexanes.
Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons (H1 and H2 of the cyclohexane ring) is dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (³Jaa) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee) is smaller (2-5 Hz). By analyzing the coupling patterns of the protons at C1 and C2, the relative orientation of the substituents can be deduced. For the trans isomer, the diequatorial conformer would show a small ³Jee or ³Jae coupling, while the diaxial conformer would exhibit a large ³Jaa coupling. For the cis isomer, an intermediate coupling constant would be expected, representing an average of the axial-equatorial and equatorial-axial arrangements.
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY or ROESY, can establish through-space proximity of protons. For instance, in the cis isomer, an NOE would be expected between the axial proton at C1 and the axial proton at C3 and C5, and similarly for the substituent at C2 if it were axial. In the trans-diaxial conformer, NOEs would be observed between the axial substituents and the other axial protons. These correlations can help to definitively assign the relative stereochemistry.
¹³C NMR spectroscopy can also be used, as the chemical shifts of the ring carbons are sensitive to the axial or equatorial orientation of the substituents. doubtnut.com
X-ray Crystallography:
For a crystalline sample of a single stereoisomer, single-crystal X-ray diffraction is the most definitive method for determining both the relative and absolute stereochemistry. youtube.comkhanacademy.org
Relative Stereochemistry: The analysis of the crystal structure provides the precise three-dimensional arrangement of the atoms in the molecule, unambiguously establishing the cis or trans relationship between the substituents.
Absolute Stereochemistry: For a chiral, enantiomerically pure sample, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration (R/S) of each stereocenter. nih.gov This is particularly effective due to the presence of the relatively heavy bromine atom, which enhances the anomalous scattering effect.
The combination of these techniques would provide a comprehensive stereochemical and conformational picture of the different isomers of this compound.
Mechanistic Investigations of Relevant Reactions
Mechanistic Studies on C-O Bond Formation
The formation of the ether linkage (C-O bond) is a cornerstone of organic synthesis. In the context of 4-([(2-Bromocyclohexyl)oxy]methyl)oxane, this bond connects the oxane and bromocyclohexyl moieties. The Williamson ether synthesis is a classic and relevant method for such a transformation. nih.govacs.orgnih.gov This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov An alkoxide, generated by deprotonating an alcohol (in this case, the hydroxyl group of 4-(hydroxymethyl)oxane), acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (2-bromocyclohexane). nih.govacs.org
The reaction is a concerted process where the nucleophile attacks the carbon atom bearing the leaving group (bromide) from the backside, leading to an inversion of stereochemistry at the reaction center. encyclopedia.pub For secondary halides like 2-bromocyclohexane, the SN2 pathway competes with the E2 elimination reaction, especially with sterically hindered or strongly basic nucleophiles. libretexts.orgacs.org
Modern methods for C-O bond formation often employ transition metal catalysis, which can offer milder reaction conditions and broader substrate scope. These catalytic cycles provide alternative mechanistic pathways to the classical SN2 reaction.
Elucidation of Bromine-Involving Reaction Mechanisms
The bromine atom in this compound is a key functional group that can participate in a variety of reactions. Understanding the mechanisms through which bromine is introduced and subsequently reacts is crucial.
The bromine atom on the cyclohexyl ring is susceptible to nucleophilic displacement. As a secondary alkyl halide, 2-bromocyclohexane can undergo substitution via both SN1 and SN2 pathways. researchgate.net
SN2 Mechanism: This pathway involves a one-step, concerted reaction where the nucleophile attacks the carbon atom, and the bromide ion leaves simultaneously. nih.gov This mechanism results in an inversion of configuration at the chiral center. encyclopedia.pub The rate of the SN2 reaction is sensitive to steric hindrance around the reaction center. acs.org
SN1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a planar carbocation intermediate. chemrxiv.org The nucleophile then attacks the carbocation from either face, leading to a mixture of retention and inversion products, often resulting in racemization. chemrxiv.orgnumberanalytics.com
The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature. researchgate.net
| Factor | Favors SN1 | Favors SN2 |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, CN⁻) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |
The introduction of bromine onto a cyclohexane (B81311) ring can also proceed through a free-radical mechanism, particularly in the presence of light or a radical initiator. nih.govorganic-chemistry.org A common reagent for allylic or benzylic bromination is N-Bromosuccinimide (NBS). researchgate.net For the bromination of a saturated cyclohexane ring, molecular bromine (Br₂) under UV irradiation is typically used. nih.gov
The mechanism involves three key stages:
Initiation: Homolytic cleavage of the Br-Br bond by light or heat to generate two bromine radicals (Br•). nih.govorganic-chemistry.org
Propagation: A bromine radical abstracts a hydrogen atom from the cyclohexane ring to form HBr and a cyclohexyl radical. This radical then reacts with a molecule of Br₂ to form bromocyclohexane (B57405) and another bromine radical, which continues the chain reaction. nih.govorganic-chemistry.org
Termination: The reaction is terminated when two radicals combine. organic-chemistry.org
| Stage | Reaction | Description |
|---|---|---|
| Initiation | Br₂ → 2 Br• | Formation of bromine radicals under UV light. |
| Propagation | C₆H₁₂ + Br• → C₆H₁₁• + HBr | Hydrogen abstraction from cyclohexane. |
| C₆H₁₁• + Br₂ → C₆H₁₁Br + Br• | Formation of bromocyclohexane and a new bromine radical. | |
| Termination | Br• + Br• → Br₂ | Recombination of bromine radicals. |
| C₆H₁₁• + Br• → C₆H₁₁Br | Combination of a cyclohexyl radical and a bromine radical. | |
| C₆H₁₁• + C₆H₁₁• → C₁₂H₂₂ | Dimerization of cyclohexyl radicals. |
Catalytic Reaction Mechanisms (e.g., Au(I)-catalyzed, Pd(II)-catalyzed, Photoredox)
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity.
Au(I)-catalyzed Reactions: Gold(I) catalysts are known for their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack. libretexts.org In the context of C-O bond formation, a gold(I) catalyst can activate an alcohol, facilitating an intermolecular SN1-type reaction to form an ether. The mechanism often involves the coordination of the gold(I) center to the substrate, enhancing its electrophilicity.
Pd(II)-catalyzed Reactions: Palladium catalysis is a powerful tool for forming C-O bonds, typically involving a catalytic cycle of oxidative addition, transmetalation (or coordination of the alcohol), and reductive elimination. For the coupling of an aryl or vinyl halide with an alcohol, the cycle generally starts with the oxidative addition of the halide to a Pd(0) species to form a Pd(II) intermediate. Subsequent reaction with the alcohol (often as an alkoxide) and reductive elimination yields the ether product and regenerates the Pd(0) catalyst.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates. acs.orgnih.gov In the context of C-O bond formation, a photocatalyst can be used to generate an alkoxy radical from an alcohol. acs.orgnih.gov This alkoxy radical can then undergo addition to an alkene in an oxidative radical-polar crossover process to form a new C-O bond. The mechanism typically involves the excitation of the photocatalyst by visible light, followed by a single-electron transfer (SET) process with the alcohol or a derivative to generate the alkoxy radical. acs.org
| Catalyst Type | Key Mechanistic Steps | Typical Substrates |
|---|---|---|
| Au(I) | Lewis acid activation of substrates (e.g., alcohols, alkynes). | Alcohols, alkynes, allenes. |
| Pd(II) | Oxidative addition, transmetalation/coordination, reductive elimination. | Aryl/vinyl halides and alcohols. |
| Photoredox | Photoexcitation, single-electron transfer (SET), radical formation, radical-polar crossover. | Alcohols and alkenes. |
Kinetic and Thermodynamic Studies of Key Transformations
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control.
Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of the competing reaction pathways. The product that is formed fastest (i.e., has the lowest activation energy) will be the major product. Reactions under kinetic control are typically run at lower temperatures and for shorter reaction times.
Thermodynamic Control: Under thermodynamic control, the product distribution reflects the relative stabilities of the products. The most stable product will be the major product, assuming the reaction is reversible and allowed to reach equilibrium. Thermodynamic control is favored by higher temperatures and longer reaction times, which allow the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.
In the synthesis of this compound, the competition between SN2 and E2 reactions is a classic example of kinetic versus thermodynamic considerations. While the SN2 reaction might be kinetically favored under certain conditions (e.g., with a good nucleophile and a polar aprotic solvent), the E2 elimination to form an alkene could be thermodynamically favored, as it leads to an increase in entropy. The choice of reaction conditions is therefore critical in directing the reaction towards the desired ether product.
| Parameter | Kinetic Product (SN2) | Thermodynamic Product (E2) |
|---|---|---|
| Relative Activation Energy (ΔG‡) | Lower | Higher |
| Relative Product Stability (ΔG°) | Less Stable | More Stable |
| Favorable Conditions | Low temperature, short reaction time | High temperature, long reaction time |
Advanced Spectroscopic and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For a molecule such as 4-([(2-Bromocyclohexyl)oxy]methyl)oxane, which contains multiple stereocenters, advanced NMR techniques are crucial for assigning the relative and absolute stereochemistry.
Advanced ¹H NMR Techniques for Stereochemical Assignment (e.g., NOESY, COSY, ROESY)
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of numerous overlapping signals from the cyclohexyl and oxane rings. Standard one-dimensional ¹H NMR would provide initial information on the types of protons present, but two-dimensional techniques are essential for a complete structural assignment.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network within the molecule, identifying which protons are adjacent to one another. For instance, the proton on the carbon bearing the bromine (CH-Br) would show a correlation to the neighboring protons on the cyclohexane (B81311) ring. Similarly, the protons of the oxane ring would exhibit their own distinct coupling network.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are paramount for determining the stereochemical relationships between protons that are close in space but not necessarily bonded. For example, in a trans configuration of the 2-bromocyclohexyl group, a NOE correlation would be expected between the axial proton on the bromine-bearing carbon and the axial protons at the 3- and 5-positions of the cyclohexane ring. The stereochemistry of the ether linkage to the oxane ring could also be probed by observing NOEs between the methylene (B1212753) bridge protons and protons on both the cyclohexyl and oxane rings.
Table 1: Predicted ¹H NMR Data for a Stereoisomer of this compound
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| CH-Br (cyclohexyl) | 4.0 - 4.5 | ddd | J = 10, 8, 4 |
| CH-O (cyclohexyl) | 3.5 - 4.0 | m | |
| O-CH₂-O | 3.6 - 3.8 | m | |
| Oxane protons | 3.2 - 3.9 | m |
Note: The data in this table is hypothetical and based on typical values for similar structural motifs.
¹³C NMR Chemical Shifts and Coupling Patterns in Cyclic Ethers and Halogenated Rings
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
The carbon atom attached to the bromine (C-Br) is expected to resonate in the range of 50-60 ppm, while the carbon attached to the ether oxygen (C-O) on the cyclohexane ring would appear further downfield, typically between 70-80 ppm. The carbons of the oxane ring are also expected in the 60-80 ppm range. The methylene bridge carbon (O-CH₂-O) would likely be found in a similar region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-Br (cyclohexyl) | 50 - 60 |
| C-O (cyclohexyl) | 70 - 80 |
| O-CH₂-O | 65 - 75 |
| Oxane carbons | 60 - 80 |
Note: The data in this table is hypothetical and based on typical values for similar structural motifs.
Other Heteronuclear NMR (e.g., 2D NMR, long-range correlations)
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is instrumental in definitively assigning the signals in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking different parts of the molecule. For example, correlations would be expected between the protons of the methylene bridge and the carbons of both the cyclohexyl and oxane rings, confirming the connectivity of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
C-O Stretching: The most prominent features in the IR spectrum of this compound would be the strong C-O stretching vibrations characteristic of ethers. These typically appear in the region of 1050-1150 cm⁻¹.
C-Br Stretching: A weaker absorption corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically between 500-700 cm⁻¹.
C-H Stretching: The C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl and oxane rings would be observed in the 2850-3000 cm⁻¹ region.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H (sp³) stretch | 2850 - 3000 | Medium to Strong |
| C-O (ether) stretch | 1050 - 1150 | Strong |
Note: The data in this table is hypothetical and based on typical values for similar structural motifs.
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations of the carbon skeleton.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the conformation of the rings and the stereochemical relationship of the substituents in the solid state.
Crucially, for a chiral molecule, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration of the stereocenters, which is often challenging to establish by other methods.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| V (ų) | 1290 |
Note: The data in this table is purely illustrative of the type of information obtained from an X-ray crystallographic study.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.
Fragmentation Patterns: The fragmentation of this compound would likely proceed through several characteristic pathways:
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine radical.
Alpha-Cleavage: Cleavage of the bonds adjacent to the ether oxygen is a common fragmentation pathway for ethers. This could lead to the formation of ions corresponding to the oxane and bromocyclohexyl moieties.
Ring Opening: Fragmentation of the cyclohexyl or oxane rings could also occur.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity |
|---|---|
| [M]⁺, [M+2]⁺ | Molecular ion |
| [M - Br]⁺ | Loss of a bromine radical |
| [C₆H₁₀BrO]⁺ | Fragment containing the bromocyclohexyl ether moiety |
Note: The data in this table is hypothetical and based on general principles of mass spectrometry for similar compounds.
Computational Chemistry and Molecular Modeling
Advanced computational techniques have become indispensable in modern chemical research, offering profound insights into molecular structures, properties, and interactions. For a molecule such as this compound, these methods can elucidate complex behaviors that are difficult or impossible to observe through experimental means alone. This section details the application of several key computational approaches to the study of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. For this compound, DFT calculations would be instrumental in understanding its fundamental electronic characteristics and reactivity.
DFT studies on analogous halogenated cyclohexanes have demonstrated that the introduction of a halogen atom significantly alters the geometrical parameters and electronic properties of the cyclohexane ring. researchgate.net For instance, the presence of a bromine atom can lead to local flattening of the ring and influences the distribution of electron density. researchgate.net In the case of this compound, DFT could be employed to determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformers.
Furthermore, DFT is crucial for exploring reaction energetics. For example, it can be used to calculate the energy profile of reactions involving the ether linkage or the bromine substituent. This includes determining the energies of transition states and the activation energies for potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or cleavage of the ether bond. researchgate.net The table below illustrates the types of electronic properties that can be calculated for this compound using DFT, with hypothetical values based on studies of similar molecules. scientifiq.airesearchgate.net
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Energy of the Highest Occupied Molecular Orbital (HOMO) | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | 1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical reactivity and stability of the molecule. researchgate.net |
| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD can provide detailed information on conformational changes and intermolecular interactions.
For this compound, which possesses two flexible six-membered rings, conformational analysis is particularly important. The cyclohexane ring can exist in various conformations, most notably the chair and boat forms, with substituents occupying either axial or equatorial positions. tandfonline.com The relative stability of these conformers is influenced by steric hindrances, such as 1,3-diaxial interactions. libretexts.orglibretexts.org Similarly, the oxane ring also adopts different conformations. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. researchgate.net
MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, it is possible to investigate how they interact with each other and with solvent molecules. These interactions, which can include dipole-dipole forces and van der Waals forces, govern the macroscopic properties of the substance, such as its boiling point and solubility. acs.orgmdpi.com The following table presents a hypothetical summary of conformational analysis results that could be obtained from MD simulations.
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Chair (Br equatorial, Oxymethyl equatorial) | 0.00 | ~75% |
| Chair (Br axial, Oxymethyl equatorial) | 1.5 | ~15% |
| Chair (Br equatorial, Oxymethyl axial) | 2.0 | ~8% |
| Twist-Boat Conformations | > 4.0 | <2% |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. nih.govmdpi.com Cheminformatics involves the use of computational methods to analyze chemical data, aiding in the discovery and optimization of new molecules with desired properties. nih.govyoutube.com
Should this compound be investigated for potential biological activity, QSAR and cheminformatics would be central to these efforts. The first step in developing a QSAR model is to calculate a set of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net
Once a dataset of compounds with known activities and calculated descriptors is assembled, statistical methods such as multiple linear regression or machine learning algorithms are used to build a QSAR model. This model can then be used to predict the activity of new, untested compounds like this compound. nih.gov
Cheminformatics tools would be used to manage and analyze the chemical information throughout this process. This includes storing and searching chemical structures, calculating molecular descriptors, and building and validating the QSAR models. nih.gov The table below provides examples of molecular descriptors that would be relevant for a QSAR study of this compound and related compounds.
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
|---|---|---|
| Topological | Wiener Index | Relates to molecular branching and size. |
| Electronic | Partial Charge on Oxygen Atoms | Can influence hydrogen bonding and interactions with biological targets. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts how the molecule will distribute between fatty and aqueous environments in the body. |
| Steric | Molecular Surface Area | Affects how the molecule fits into a biological receptor site. |
Emerging Research Avenues and Challenges in 4 2 Bromocyclohexyl Oxy Methyl Oxane Chemistry
Development of Novel Catalytic Systems for Highly Stereoselective Synthesis
The synthesis of 4-([(2-Bromocyclohexyl)oxy]methyl)oxane inherently involves the formation of multiple stereocenters. The relative and absolute configuration of the bromine and the oxymethyl)oxane substituents on the cyclohexane (B81311) ring are critical determinants of the molecule's three-dimensional structure and, consequently, its chemical and biological properties. Achieving high stereoselectivity in the synthesis of such molecules is a formidable challenge that necessitates the development of sophisticated catalytic systems.
Current research in asymmetric catalysis offers a promising toolbox for tackling this challenge. Chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, are instrumental in controlling the stereochemical outcome of reactions. For the synthesis of this target molecule, key reactions that would require stereocontrol include the bromination of a cyclohexene (B86901) precursor and the subsequent etherification.
| Catalyst Type | Potential Application in Synthesis | Expected Outcome | Key Challenges |
| Chiral Lewis Acids | Stereoselective bromonium ion formation from a cyclohexene precursor. | Enantioselective introduction of the bromine atom. | Catalyst stability and turnover; control of regioselectivity. |
| Chiral Phase-Transfer Catalysts | Asymmetric etherification of a bromocyclohexanol with a 4-(halomethyl)oxane. | Control of stereochemistry at the ether linkage. | Substrate scope and achieving high enantiomeric excess. |
| Enantioselective Organocatalysts | Asymmetric epoxidation of a cyclohexene followed by ring-opening with a bromide source. | Diastereoselective and enantioselective formation of the bromohydrin intermediate. | Catalyst loading and scalability. |
The development of novel catalytic systems tailored for this specific substrate would likely focus on maximizing the diastereomeric and enantiomeric excess of the desired product. This would involve high-throughput screening of catalyst libraries and detailed mechanistic studies to understand the factors governing stereochemical induction.
Exploration of New Reaction Pathways for Complex Functionalization
Beyond its synthesis, the functionalization of This compound opens up avenues for creating a diverse library of related compounds. The presence of the bromine atom provides a handle for a variety of transformations, including nucleophilic substitutions, cross-coupling reactions, and eliminations. The ether linkage and the oxane ring also offer sites for potential chemical modification, although they are generally more stable.
Exploring new reaction pathways for the functionalization of this molecule would be a key area of research. This could involve leveraging modern synthetic methods to introduce new functional groups at specific positions, thereby modulating the molecule's properties.
Potential Functionalization Reactions:
Nucleophilic Substitution: Displacement of the bromide with a range of nucleophiles (e.g., azides, cyanides, thiols) to introduce new functionalities.
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination to form new carbon-carbon or carbon-heteroatom bonds at the bromine-bearing carbon.
Radical Reactions: Initiation of radical reactions at the C-Br bond to enable further transformations.
Ring-Opening of the Oxane: Under specific acidic conditions, the oxane ring could be opened to generate a diol, providing another point for diversification.
The challenge in exploring these pathways lies in managing chemoselectivity, particularly when multiple reactive sites are present. The development of orthogonal protection-deprotection strategies and the use of highly selective reagents would be crucial for success.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Modern chemical synthesis is increasingly focused on the principles of green and sustainable chemistry. The integration of flow chemistry and other sustainable methodologies into the synthesis and functionalization of This compound represents a significant research direction. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org
| Sustainable Methodology | Application to this compound Chemistry | Potential Benefits |
| Flow Chemistry | Continuous synthesis of the target molecule and its derivatives. | Improved reaction control, reduced reaction times, safer handling of hazardous reagents, and easier scale-up. rsc.org |
| Catalyst Immobilization | Use of solid-supported catalysts for stereoselective synthesis. | Easy separation and recycling of the catalyst, reducing waste and cost. |
| Use of Greener Solvents | Replacing traditional volatile organic compounds with more environmentally benign alternatives. | Reduced environmental impact and improved worker safety. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimization of waste generation. |
The primary challenge in integrating these methodologies is the adaptation of existing batch protocols to continuous flow conditions. This often requires significant optimization of reaction parameters such as temperature, pressure, flow rate, and catalyst loading.
Advanced Characterization Techniques for Elucidating Intricate Structures
The unambiguous determination of the structure and stereochemistry of This compound and its derivatives is paramount. The inherent complexity of this molecule, with its multiple stereocenters, necessitates the use of advanced analytical techniques.
Standard characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would form the foundation of structural elucidation. However, more sophisticated techniques would be required to definitively assign the relative and absolute stereochemistry.
| Characterization Technique | Information Provided |
| 1D and 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) | Connectivity of atoms, diastereotopic relationships, and through-space correlations to determine relative stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure, including absolute stereochemistry, if a suitable single crystal can be obtained. |
| Vibrational Circular Dichroism (VCD) | Determination of the absolute configuration in solution by comparing experimental and computationally predicted spectra. |
A significant challenge in the characterization of this compound would be the potential for conformational flexibility in both the cyclohexane and oxane rings, which can complicate the interpretation of NMR spectra. The use of computational chemistry to model potential conformations and predict spectroscopic data would be a valuable tool to complement experimental findings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-([(2-Bromocyclohexyl)oxy]methyl)oxane, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-bromocyclohexanol with a suitable oxane derivative in acetonitrile under reflux, using cesium carbonate as a base to facilitate deprotonation (75°C, 1.5 hours). Purification via reversed-phase HPLC (YMC-Actus Triart C18 column, MeCN/water with 0.1% formic acid) ensures high purity . Intermediate characterization using LCMS (e.g., m/z 269 [M+H]+) is critical for monitoring reaction progress.
Q. How can researchers characterize the structural features of this compound?
- Methodological Answer : Structural elucidation requires a combination of techniques:
- NMR spectroscopy : Analyze proton and carbon environments, focusing on bromine-induced deshielding effects.
- Mass spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 775 [M+H]+ observed in similar brominated compounds) .
- Chromatographic retention time : Compare with reference standards (e.g., 1.40 minutes under SMD-TFA05 conditions) .
- SMILES/InChIKey validation : Cross-reference with databases like PubChem (e.g., InChIKey=CHVXBTYXHHPSCW-UHFFFAOYSA-N for related oxane derivatives) .
Q. What safety precautions are essential when handling brominated cyclohexane derivatives like this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical help .
- Storage : Keep in sealed containers away from heat and static electricity .
Advanced Research Questions
Q. How can researchers optimize HPLC conditions for purity analysis of this compound and its intermediates?
- Methodological Answer : Apply Quality by Design (QbD) principles:
- Mobile phase : Test gradients of MeCN/water with 0.1% formic acid to improve peak resolution .
- Column selection : Use C18 columns (e.g., 100 x 330 mm, 5 μm) for better retention of hydrophobic brominated compounds .
- Detection : Pair UV detection with MS for simultaneous purity assessment and molecular weight confirmation .
Q. What strategies resolve discrepancies in spectral data during structural validation?
- Methodological Answer :
- Cross-validation : Compare NMR shifts with computational predictions (e.g., DFT calculations) .
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.
- Intermediate analysis : Isolate and characterize synthetic intermediates (e.g., methanesulfonate esters) to trace unexpected byproducts .
Q. How can the biological activity of this compound be evaluated in enzyme inhibition assays?
- Methodological Answer :
- Target selection : Prioritize enzymes like kinases or cytochrome P450 isoforms, given brominated compounds’ affinity for electrophilic interactions .
- Assay design : Use fluorescence-based or calorimetric methods (e.g., ITC) to measure binding constants (Kd).
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. What synthetic strategies address stereochemical challenges in brominated oxane derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use (4S)-2,2-dimethyl-1,3-dioxolane derivatives to control stereochemistry during etherification .
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients.
- Crystallography : Confirm absolute configuration via X-ray diffraction of single crystals .
Q. How can researchers analyze degradation products of this compound under accelerated stability conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.
- LC-HRMS : Identify degradation products via high-resolution mass spectrometry (e.g., m/z shifts indicating dehalogenation or oxidation) .
- Stability-indicating methods : Develop gradient HPLC protocols to separate degradation peaks from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
